3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-

Netupitant impurity profiling HPLC resolution regulatory reference standard

3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)- , universally catalogued as Netupitant Impurity 5, is a structurally authenticated process-related impurity of the neurokinin-1 (NK1) receptor antagonist netupitant (and its prodrug fosnetupitant). It belongs to the 2,4,6-trisubstituted nicotinonitrile chemotype, distinguished by a unique C-2 chloro, C-4 o-tolyl and C-6 N-methylpiperazinyl substitution pattern that is not replicated by any other named impurity in the netupitant monographs.

Molecular Formula C18H19ClN4
Molecular Weight 326.8 g/mol
CAS No. 873443-69-7
Cat. No. B12342753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-
CAS873443-69-7
Molecular FormulaC18H19ClN4
Molecular Weight326.8 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=NC(=C2C#N)Cl)N3CCN(CC3)C
InChIInChI=1S/C18H19ClN4/c1-13-5-3-4-6-14(13)15-11-17(21-18(19)16(15)12-20)23-9-7-22(2)8-10-23/h3-6,11H,7-10H2,1-2H3
InChIKeyIUYJRPWBKNBCIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

873443-69-7 – Netupitant Impurity 5 Reference Standard Procurement Guide


3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)- [1], universally catalogued as Netupitant Impurity 5, is a structurally authenticated process-related impurity of the neurokinin-1 (NK1) receptor antagonist netupitant (and its prodrug fosnetupitant) [2]. It belongs to the 2,4,6-trisubstituted nicotinonitrile chemotype, distinguished by a unique C-2 chloro, C-4 o-tolyl and C-6 N-methylpiperazinyl substitution pattern that is not replicated by any other named impurity in the netupitant monographs [3]. Its primary procurement value resides in its identity as a fully characterized, batch-controlled reference standard essential for regulatory ANDA/NDA submission work [4].

Chemotype 2-Chloro-4-(o-tolyl)-6-(N-methylpiperazinyl)nicotinonitrile
Standard Class Batch-controlled impurity reference standard
Procurement Purpose ANDA/NDA impurity profiling and method validation

Why Generic Netupitant Impurities Cannot Substitute for 873443-69-7 in Analytical Quality Control


In ANDA/NDA impurity profiling, each chromatographic retention time and relative response factor is compound-specific; substitution with a non-identical impurity reference standard leads to mis-identification of unknown peaks, incorrect system suitability criteria, and potential regulatory rejection [1]. Netupitant Impurity 5 carries the uniquely substituted 2-chloro-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinonitrile scaffold that generates a distinct UV/vis and mass spectrometric signature, which differs from that of dechloro, desmethyl or positional isomer impurities routinely observed in netupitant/fosnetupitant synthetic streams [2]. Using a cheaper, structurally related analogue (e.g., a default nicotinonitrile that lacks the C-2 chlorine or the C-6 piperazine moiety) would result in an HPLC co-elution pattern that is not representative of the authentic Impurity 5 profile, compromising method validation and stability-indicating power [3].

Distinct chromatographic behaviour
Retention time and UV signature are unique to the 2-chloro-6-(4-methylpiperazin-1-yl) scaffold; dechloro or desmethyl analogues elute differently and may compromise peak identification.
Chlorine-dependent mass spectrometric pattern
The characteristic ³⁵Cl/³⁷Cl doublet is absent in non-halogenated surrogates, removing a critical qualifier ion for LC-MS/MS confirmation.
Incompatible system suitability criteria
Using a non-identical impurity reference may produce incorrect relative response factors, potentially causing method validation queries during regulatory review.

Quantitative Differentiation of 873443-69-7 (Netupitant Impurity 5) from Closest Named Impurities


Chromatographically Resolved Structural Identity: Impurity 5 vs. Impurity 4 vs. Impurity 1

Netupitant Impurity 5 (CAS 873443-69-7) possesses a single chlorine atom at C-2, a single methyl on the piperazine ring, and a 3-cyano group, whereas the most closely related named netupitant impurity, Netupitant Impurity 4 (CAS 873443-66-4), is the corresponding 2,6-dichloro derivative that completely lacks the piperazine substituent [1]. This structural difference translates into a measured melting point range of 116–123 °C for Impurity 5 versus a literature melting point of approximately 142–145 °C for Impurity 4, providing the first orthogonal identity check during reference standard batch release [2]. Furthermore, the HPLC retention time difference between Impurity 5 and the netupitant active pharmaceutical ingredient (API) is typically ≥ 2.5 min under validated reversed-phase conditions, which is substantially larger than the API–Impurity 4 resolution factor of ≈ 1.8 .

Chromatographic & thermal identity vs. Impurity 4
Head-to-head
Impurity 5 mp 116–123 °C
Impurity 4 mp 142–145 °C
HPLC Δ (vs API) ≥ 2.5 min
Supports monograph-aligned peak assignment; reduces misidentification risk.
Method context: verify with in-house monograph conditions.
Netupitant impurity profiling HPLC resolution regulatory reference standard C-2 chloro vs. dichloro differentiation

Aqueous Solubility Distinctiveness: Impurity 5 vs. Netupitant API vs. Generic Nicotinonitrile Baseline

The calculated aqueous solubility of Impurity 5 is 0.21 g/L (25 °C, ACD/Labs V11.02), which is approximately 70-fold lower than the measured solubility of the netupitant HCl API (≈ 15 g/L in 0.1 M HCl) and roughly 2.5-fold lower than that of the simple 2,6-dichloro Impurity 4 scaffold (calculated 0.55 g/L) . Combined with a computed XLogP3 of 3.8 [1], Impurity 5 is predicted to partition strongly into organic extraction phases, a property that must be accounted for when designing recovery solutions for forced degradation studies and cleaning verification protocols [2].

Aqueous solubility distinctiveness
Reported
Impurity 5 0.21 g/L (calc.)
Impurity 4 0.55 g/L (calc.)
Netupitant HCl API ~15 g/L
Worst-case low-solubility probe for extraction and recovery validation.
ACD/Labs calculated; verify experimentally for specific media.
solubility-limited impurity control dissolution media ICH Q3A threshold calculated logP

Mass Defect and Isotopic Signature: Chlorine Fingerprint Distinguishes Impurity 5 from Non-Chlorinated Analogues

Impurity 5 has a monoisotopic exact mass of 326.1298 Da [1], and its mass spectrum exhibits a characteristic [M+H]+ chlorine isotopic peak ratio of approximately 3:1 (35Cl/37Cl), which is absent in the main netupitant metabolite M1 (N-desmethyl, exact mass 564.57 Da) and in the non-chlorinated Impurity 7 (exact mass 296.42 Da) . This chlorine signature provides a simple, unambiguous identity confirmation in LC‑HRMS runs, because any other co‑eluting netupitant-related impurity that lacks chlorine will not produce the 3:1 doublet and can be flagged immediately .

Mass defect & chlorine isotope signature
Head-to-head
326.1298 Da
³⁵Cl/³⁷Cl ~3:1
Provides orthogonal qualifier ion for LC-HRMS; reduces need for second reference standard.
ESI+; diagnostic doublet absent in non-chlorinated analogues.
high-resolution mass spectrometry isotopic pattern chlorine isotope ratio LC-MS/MS impurity identification

Regulatory Traceability: USP/EP Monograph Alignment vs. Unassigned ‘Generic’ Impurities

Multiple suppliers of Impurity 5 explicitly offer traceability against USP or EP pharmacopeial standards upon request, a documentation pathway that is not offered by vendors of untargeted “nicotinonitrile building blocks” (e.g., generic CAS 312734-05-7 or 1231220-79-3) [1]. When coupled with a certificate of analysis that includes HPLC purity (≥98 %), structural confirmation by 1H/13C NMR, and MS, Impurity 5 directly fulfills the ICH Q6A requirement for an authenticated reference standard, whereas an unqualified chemical analogue requires an additional in‑house structural elucidation package costing an estimated US$ 3,500 – 5,000 [2].

Regulatory traceability vs. generic analogues
Class-level
Impurity 5 USP/EP traceability offered
Generic nicotinonitriles No pharmacopeial traceability
Supports regulatory documentation completeness; may reduce additional characterization burden.
Supplier documentation review; verify CoA traceability statement.
pharmacopeial impurity standard USP monograph EP monograph reference standard traceability ANDA submission

Intrinsic Density Difference Supports Sample Preparation Precision for Volumetric Formulation Units

The calculated density of Impurity 5 is 1.28 ± 0.1 g/cm³ at 20 °C , which is approximately 6 % higher than the density of the netupitant free base API (estimated 1.21 g/cm³) and significantly lower than the density of the fosnetupitant chloride hydrochloride salt (≈ 1.42 g/cm³) [1]. This discrepancy affects the mass of Impurity 5 delivered in a fixed‑volume microspatula preparation: a 10 μL scoop delivers ≈ 12.8 μg of Impurity 5 compared to ≈ 12.1 μg of netupitant API, a 5.8 % difference that can bias impurity quantitation if not corrected during standard preparation .

Intrinsic density difference
Reported
Impurity 5 1.28 ± 0.1 g/cm³
Netupitant free base ~1.21 g/cm³
Fosnetupitant Cl salt ~1.42 g/cm³
Enables gravimetric standard preparation; improves between-run precision.
Calculated density (ACD/Labs); verify for volumetric sampling protocols.
powder density volumetric sampling injection dosage form uniformity of dosage units

Procurement-Driven Application Scenarios for 873443-69-7: Where Impurity 5 Delivers Unique Analytical Value


ANDA Stability-Indicating Method Validation for Fosnetupitant Injection

A generic pharmaceutical laboratory establishing a stability-indicating UPLC method for fosnetupitant chloride hydrochloride injection must verify peak specificity for each known process impurity. Because Impurity 5 possesses a chlorine‑dependent retention time shift and a diagnostic ion ratio, spiking the authentic reference standard into stressed samples provides unequivocal peak assignment, ensuring the method satisfies ICH Q2(R1) selectivity requirements [1]. Using a non‑chlorinated surrogate would not reproduce the same chromatographic profile and could mask co‑elution with an unidentified degradant, risking a regulatory deficiency letter during ANDA review.

Cleaning Verification Swab Recovery Studies in Multi-Product GMP Facilities

Impurity 5’s low water solubility (0.21 g/L) and moderate logP (3.8) make it an ideal worst‑case marker compound for validating swab recovery from stainless‑steel equipment surfaces [1]. Its quantitative recovery below the ICH Q3A reporting threshold (0.05% of the API dose) demonstrates that the cleaning procedure effectively removes even the most surface‑tenacious netupitant‑related residues, a higher‑risk claim than a recovery study conducted solely with the more water‑soluble netupitant API.

LC‑HRMS Forensic Profiling of Suspected Counterfeit Netupitant API Batches

Regulatory and forensic laboratories comparing seized netupitant API against authentic reference material can employ Impurity 5 as a negative‑mode diagnostic: its exact mass (326.1298 Da) and distinctive chlorine isotopic envelope are straightforward to extract from full‑scan data without requiring a dedicated MRM transition, enabling rapid field screening. Its presence above the ICH identification threshold confirms the batch originated from the netupitant synthetic pathway rather than a different nicotinonitrile‐based drug, providing forensic traceability [1].

Preclinical Toxicology Bridging Studies Supporting Formulation Changes

When a sponsor replaces netupitant free base with fosnetupitant chloride hydrochloride in an injectable formulation, toxicology bridging often requires quantification of residual synthetic intermediates. Because Impurity 5 is a chlorinated intermediate that persists at low ppm levels through the final two synthetic steps, its validated quantitation at the 10‑ppm (0.001%) level using a dedicated Impurity 5 reference standard provides acceptably low limit of quantification (LOQ) data that directly support the formulation bridging risk assessment [1].

Application
Selection Property
Validation Focus
Stability-indicating method for fosnetupitant injection
Chlorine-dependent retention shift and diagnostic ion ratio
ICH Q2(R1) selectivity; peak specificity verification
Cleaning verification swab recovery in GMP facilities
Low aqueous solubility as worst-case marker
Recovery at ICH Q3A reporting threshold; surface residue removal
LC-HRMS forensic profiling of suspect netupitant API
Characteristic exact mass and Cl isotopic envelope
Rapid full-scan identification; synthetic pathway confirmation
Toxicology bridging for formulation change (free base to fosnetupitant)
Low-level quantitation of chlorinated intermediate
LOQ at 10-ppm supporting bridging risk assessment
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